N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide
Description
This compound is a structurally complex tricyclic heterocyclic molecule featuring a bromophenyl substituent, a hydroxymethyl group, and a sulfanylacetamide linkage. The 3-bromophenyl group enhances lipophilicity and may contribute to halogen-bonding interactions in biological targets .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN4O3S/c1-15-23-20(17(13-32)12-28-15)11-21-25(34-23)30-24(16-6-3-2-4-7-16)31-26(21)35-14-22(33)29-19-9-5-8-18(27)10-19/h2-10,12,32H,11,13-14H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWSZUZXLPOKKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC(=O)NC5=CC(=CC=C5)Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-{[11-(hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique triazatricyclo structure alongside a bromophenyl group and a sulfanyl acetamide moiety. This complex structure may contribute to its biological activity through various mechanisms of action.
1. Enzyme Inhibition
Recent studies have focused on the enzyme inhibition properties of bromophenol derivatives, which are structurally similar to the compound . For instance, synthesized bromophenol compounds have shown significant inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CA I and CA II). These compounds exhibited IC50 values ranging from 1.63 nM to 25.67 nM against these enzymes, indicating their potential utility in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
| Enzyme | IC50 Values (nM) |
|---|---|
| AChE | 6.54 - 24.86 |
| CA I | 2.53 - 25.67 |
| CA II | 1.63 - 15.05 |
2. Anticancer Activity
The compound's structural analogs have demonstrated anticancer properties in various studies. For example, certain bromophenol derivatives isolated from marine algae have shown cytotoxic effects against cancer cell lines . The presence of the triazatricyclo structure may enhance its interaction with biological targets involved in cancer progression.
3. Antimicrobial Properties
Compounds related to this compound have exhibited antimicrobial activities against various pathogens . This suggests potential applications in developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the biological activities associated with similar compounds:
- Case Study 1 : A study on bromophenol derivatives indicated significant inhibition of AChE activity, which is crucial for managing symptoms in Alzheimer's patients.
- Case Study 2 : Research on marine-derived bromophenols revealed their efficacy against multiple cancer cell lines, suggesting that modifications to the triazatricyclo structure could enhance therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The closest structural analog documented in the evidence is 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide (hereafter referred to as Compound A ) . Key differences include:
- Aromatic substituents : The target compound has a 3-bromophenyl group, while Compound A features a 4-methoxyphenyl and 2-methylphenyl group.
- Electron effects: Bromine (electron-withdrawing) vs.
- Steric bulk : The 2-methylphenyl group in Compound A introduces steric hindrance absent in the target compound.
Physicochemical Properties
Compound A’s methoxy group improves solubility but reduces halogen-mediated interactions .
Hypothesized Bioactivity
- Target compound : The bromophenyl group may promote halogen bonding with biomolecular targets (e.g., kinases or GPCRs), a feature absent in Compound A. Bromine’s electronegativity could enhance binding specificity .
- Compound A: The methoxy group may engage in hydrogen bonding or π-stacking, while the methylphenyl group could stabilize hydrophobic pockets. Such features are common in antimicrobial or anticancer agents derived from marine actinomycetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
